Product packaging for Xenalamine(Cat. No.:CAS No. 1174-11-4)

Xenalamine

Cat. No.: B1683335
CAS No.: 1174-11-4
M. Wt: 375.4 g/mol
InChI Key: BPOMPTVRBWXZBY-UHFFFAOYSA-N
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Description

Genesis and Early Pharmaceutical Development of Xenazoic Acid

The genesis of Xenazoic acid in pharmaceutical development dates back to at least the early 1960s. The compound, under its synonym Xenalamine, was subject to clinical trials, with a notable trial documented in 1963. glpbio.com Its early development positioned it as a potential therapeutic agent, particularly in the realm of antiviral treatments. Historically, Xenazoic acid was among a group of drugs that were later withdrawn from the market, a common occurrence in the dynamic landscape of pharmaceutical development as more comprehensive data became available. nih.gov

The basic chemical properties of Xenazoic acid are summarized in the table below:

PropertyValueSource
PubChem CID239062 nih.gov
SynonymsThis compound, CV 58903, SKF-8318 nih.govhodoodo.com
Molecular FormulaC23H21NO4 nih.govrsc.org
Molecular Weight375.42 g/mol nih.govrsc.org
CAS Number1174-11-4 nih.govglpbio.com
IUPAC Name4-[[1-ethoxy-2-oxo-2-(4-phenylphenyl)ethyl]amino]benzoic acid nih.gov

Classification and Initial Therapeutic Premise of Xenazoic Acid as an Antiviral Agent

Xenazoic acid is classified as a synthetic antiviral agent, exhibiting broad-spectrum antiviral activity. nih.govglpbio.com The initial therapeutic premise for compounds like Xenazoic acid lies in their ability to interfere with the life cycle of viruses, thereby preventing or treating viral infections. Antiviral drugs, as a class of medication, are designed to target specific viruses or possess broad-spectrum efficacy against a range of viral pathogens. wikipedia.org The development of such agents is crucial in combating infectious diseases, and compounds demonstrating antiviral activity are of significant interest for their potential to inhibit viral replication or spread.

Rationale for Continued Academic Investigation into Xenazoic Acid's Biological Profile

Despite its historical context in pharmaceutical development, Xenazoic acid remains a compound of academic interest, as evidenced by its continued presence and detailed entry in chemical databases such as PubChem and The Merck Index Online. nih.govrsc.org The rationale for continued investigation into its biological profile stems from several factors inherent in drug discovery and chemical biology. Understanding the full biological profile of a compound with known activity, such as the antiviral properties of Xenazoic acid, can provide valuable insights into its mechanism of action, potential off-target effects, and structure-activity relationships. This knowledge can serve as a foundation for designing novel compounds with improved efficacy or more favorable profiles. Research into related chemical structures, such as other benzoic acid derivatives, continues to yield compounds with diverse biological activities, including antiviral properties and modulation of proteostasis networks, underscoring the potential for further exploration of Xenazoic acid's full biological landscape. nih.govnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21NO4 B1683335 Xenalamine CAS No. 1174-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[1-ethoxy-2-oxo-2-(4-phenylphenyl)ethyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-2-28-22(24-20-14-12-19(13-15-20)23(26)27)21(25)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15,22,24H,2H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOMPTVRBWXZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862575
Record name 4-{[2-([1,1'-Biphenyl]-4-yl)-1-ethoxy-2-oxoethyl]amino}benzoic acid
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Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174-11-4
Record name 4-[(2-[1,1′-Biphenyl]-4-yl-1-ethoxy-2-oxoethyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xenazoic acid [INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xenazoic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59182
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Record name Xenazoic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58991
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Record name Xenazoic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[2-([1,1'-Biphenyl]-4-yl)-1-ethoxy-2-oxoethyl]amino}benzoic acid
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Record name XENAZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDU8VH09O8
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Xenazoic Acid

Investigation of Xenazoic Acid's Antiviral Modalities

Xenazoic acid was historically recognized as an antiviral agent, introduced in the early 1960s chemicalbook.inglpbio.com. It is characterized as a diphenyl ketoaldehyde derivative with broad-spectrum antiviral activity nih.gov. Antiviral agents typically function by interfering with critical stages of the viral life cycle, such as nucleic acid synthesis, host cell entry, or viral protein synthesis and assembly vulcanchem.com.

While Xenazoic acid is noted for its antiviral properties and broad-spectrum activity, specific detailed research findings elucidating its precise viral target interactions and inhibition pathways are not extensively documented in the available information nih.gov. General antiviral mechanisms can involve interference with viral replication processes, but the direct molecular targets of Xenazoic acid within viral components or specific viral life cycle stages are not explicitly detailed in the provided research findings.

Information directly linking Xenazoic acid to the modulation of specific cellular host factors for its antiviral efficacy is not available in the provided search results. Antiviral responses often involve complex interactions with host cellular machinery and immune pathways, including the activation of innate and adaptive immune cells and the production of antiviral molecules justia.com. However, the specific role of Xenazoic acid in modulating these host factors to achieve its antiviral effects remains to be elucidated from the available data.

Receptor and Enzyme Binding Dynamics of Xenazoic Acid

Beyond its general antiviral classification, specific molecular interactions of Xenazoic acid with host receptors and enzymes have been identified, suggesting more defined mechanisms of action.

Xenazoic acid has been identified through virtual screening as a compound that interacts with the thyroid hormone receptor beta (TRβ) agonist binding pocket chemicalbook.inscispace.com. TRβ is one of two primary isoforms of thyroid hormone receptors (TRα and TRβ), which mediate the wide-ranging physiological effects of thyroid hormones frontiersin.org. TRβ is predominantly expressed in tissues such as the liver, kidneys, pituitary gland, and brain, where it plays a crucial role in metabolic regulation frontiersin.org.

The identification of Xenazoic acid as a potential TRβ agonist suggests its capacity to influence metabolic pathways regulated by thyroid hormones. TRβ agonists are of significant interest for their therapeutic potential in addressing metabolic disorders, including hypercholesterolemia and non-alcoholic steatohepatitis (NASH), by promoting beneficial effects on liver metabolism frontiersin.orgnih.gov. The interaction of Xenazoic acid with the TRβ binding pocket implies a direct molecular engagement that could modulate thyroid hormone signaling pathways.

Table 1: Identified Receptor Interaction of Xenazoic Acid

Target ReceptorInteraction TypeMethod of IdentificationPhysiological Relevance
TRβAgonist BindingVirtual ScreeningMetabolic regulation, potential for liver-related therapeutic applications chemicalbook.inscispace.comfrontiersin.org

Xenazoic acid has been identified as a novel inhibitor of Granzyme B (GzmB) nih.govresearchgate.netresearchgate.net. Granzyme B is a serine protease predominantly found within cytotoxic immune cells, such as cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells nih.govscbt.com. Its primary function in the immune system involves initiating apoptosis (programmed cell death) in virally infected or cancerous cells by cleaving specific intracellular substrates justia.comnih.govscbt.com.

The discovery of Xenazoic acid as a Granzyme B inhibitor emerged from a drug repurposing study that screened a large database of FDA-approved drugs. This identification was facilitated through computational approaches, including molecular docking (specifically induced fit docking, IFD) and molecular dynamics (MD) simulations nih.govresearchgate.net. Granzyme B inhibitors typically function by binding to the active site of the enzyme, thereby preventing its proteolytic activity scbt.com. The inhibition of Granzyme B by Xenazoic acid suggests a potential role in modulating immune responses where Granzyme B activity might be excessive or detrimental to host tissues nih.govscbt.com.

Table 2: Identified Enzyme Interaction of Xenazoic Acid

Target EnzymeInteraction TypeMethod of IdentificationBiological Role of Enzyme
Granzyme BInhibitionMolecular Docking, MD Simulations, Drug Repurposing Study nih.govresearchgate.netresearchgate.netInduces apoptosis in target cells, crucial in immune defense against infected/cancerous cells nih.govscbt.com

Broader Biological Pathways Influenced by Xenazoic Acid

The identified interactions of Xenazoic acid with TRβ and Granzyme B suggest its influence on broader biological pathways. As a TRβ agonist, Xenazoic acid could impact metabolic pathways, particularly those related to lipid and cholesterol homeostasis, given TRβ's significant role in liver metabolism frontiersin.orgnih.gov. This could extend to pathways involved in conditions like hypercholesterolemia and non-alcoholic fatty liver disease.

Furthermore, its inhibitory effect on Granzyme B implies an influence on immune-mediated cellular processes and programmed cell death pathways nih.govscbt.com. By inhibiting Granzyme B, Xenazoic acid could potentially modulate the cytotoxic functions of immune cells, influencing the progression of diseases where Granzyme B overexpression contributes to tissue damage or chronic inflammation nih.govscbt.com. These dual mechanisms suggest a multifaceted impact of Xenazoic acid on both metabolic and immunological regulatory networks.

Immunomodulatory Effects and Anti-inflammatory Signaling

Specific, detailed research findings on the direct immunomodulatory effects and anti-inflammatory signaling pathways of Xenazoic acid are not widely documented in the available scientific literature. While some benzoic acid derivatives, which share a structural moiety with Xenazoic acid, have demonstrated immunomodulatory and anti-inflammatory properties by influencing pathways such as NF-κB and mitigating pro-inflammatory cytokine release, these findings are not directly attributable to Xenazoic acid itself nih.govmdpi.comchemicalbook.comnih.govmdpi.cominabj.orgnih.gov. Therefore, a comprehensive understanding of how Xenazoic acid directly modulates the immune system or impacts anti-inflammatory signaling requires further dedicated research.

Potential Antimicrobial Activities and Cellular Disruption

Xenazoic acid has been broadly described as a synthetic antiviral agent nih.gov. However, specific molecular mechanisms detailing its potential antimicrobial activities against bacteria, fungi, or other microorganisms, and the precise ways in which it induces cellular disruption, are not extensively described in the available scientific literature.

General mechanisms of action for some organic acids, including benzoic acid and its derivatives, often involve disrupting cellular processes through their acidic nature, interfering with enzyme activity, or causing membrane disruption nih.govmdpi.comontosight.airesearchgate.netsci-hub.seijrpr.comnih.govnih.gov. For instance, benzoic acid is known to inhibit the growth of mold, yeast, and some bacteria by being absorbed into the cell and decreasing anaerobic fermentation of glucose if the intracellular pH drops to 5 or lower nih.gov. It can also disrupt cell membrane integrity, affecting permeability and leading to the leakage of essential cellular components ontosight.ai. The efficacy of such compounds is often pH-dependent, with increased effectiveness at lower pH values nih.govnih.gov.

While these general principles apply to some organic acids, the specific mechanisms by which Xenazoic acid might exert its antiviral or any other potential antimicrobial effects, including direct cellular disruption, are not explicitly detailed in the current search results.

Interaction with Proteostasis Network Modules

There is no readily available scientific literature that specifically details the interaction of Xenazoic acid with proteostasis network modules. The proteostasis network is a critical cellular functional module that controls protein synthesis, folding, trafficking, and degradation, involving systems like the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) nih.govnih.gov. While studies on other benzoic acid derivatives have explored their ability to promote the activity of these protein degradation systems, such findings have not been reported for Xenazoic acid nih.govnih.gov. Therefore, the precise influence of Xenazoic acid on proteostasis network modules remains an area requiring further investigation.

Pharmacokinetics and Biotransformation of Xenazoic Acid

Metabolic Pathways and Metabolite Identification of Xenazoic Acid

While many xenobiotic carboxylic acids, such as benzoic acid, undergo hepatic biotransformation, notably through conjugation reactions like glycine (B1666218) conjugation to form hippuric acid, specific evidence for such reactions involving Xenazoic acid is not detailed in the search results. al-edu.comeuropa.euwikipathways.orgnih.govgurunanakcollege.edu.inyoutube.comdrugbank.comhmdb.cawikipedia.orgontosight.aipatsnap.comresearchgate.netnih.gov The reported hepatotoxicity associated with Xenazoic acid implies that the liver plays a role in its processing, but the exact enzymatic systems or conjugation pathways (e.g., glucuronidation, sulfation, or amino acid conjugation) have not been specified for this particular compound. chitkara.edu.in

Information regarding the role of microbial metabolism in the biotransformation of Xenazoic acid is not found in the reviewed literature. Studies on microbial metabolism typically focus on well-characterized compounds, and Xenazoic acid does not appear to be a subject of such detailed investigations in the provided sources.

Elimination Pathways of Xenazoic Acid and its Metabolites

Specific elimination pathways, such as renal or biliary excretion, for Xenazoic acid and its potential metabolites are not explicitly described in the available research. The lack of detailed pharmacokinetic studies means that quantitative data on elimination half-life, clearance, or the proportion of the compound excreted unchanged versus as metabolites are not reported.

Toxicological Profile and Safety Assessment of Xenazoic Acid

Comprehensive Analysis of Xenazoic Acid-Induced Hepatotoxicity

Hepatotoxicity, or drug-induced liver injury (DILI), is a leading cause of drug development attrition, black box warnings, and post-marketing withdrawals. Xenazoic acid was specifically withdrawn due to its association with hepatic toxicity.

Drug-induced liver injury can manifest through various pathophysiological mechanisms, often involving complex interactions within hepatocytes. Common mechanisms include the formation of reactive metabolites, which can bind covalently to cellular components like lipids, proteins, and nucleic acids, leading to direct cellular dysfunction, altered protein synthesis, nuclear damage, and lipid peroxidation. This process can increase mitochondrial oxidative stress and promote hepatocellular damage.

Mitochondrial dysfunction is another significant pathway, involving impairments in mitochondrial fatty acid beta-oxidation, inhibition of mitochondrial respiration, and damage to mitochondrial DNA. The induction of mitochondrial permeability transition (MPT) can lead to mitochondrial failure, resulting in necrosis due to ATP depletion or caspase-dependent apoptosis.

Furthermore, immune-mediated (immunoallergic) reactions play a role in idiosyncratic hepatotoxicity. Stress or damage to hepatocytes can activate Kupffer cells, natural killer (NK) cells, and natural killer T (NKT) cells, which in turn release pro-inflammatory mediators and chemokines in the liver. These cellular immune responses can trigger the release of pro-inflammatory mediators and cytokines such as Tumor Necrosis Factor-alpha (TNFα) and interleukins. While the precise, detailed pathophysiological mechanisms specific to Xenazoic acid-induced hepatic injury are not extensively documented in publicly available research, its withdrawal due to hepatotoxicity suggests that one or more of these general DILI mechanisms were likely involved.

The detection and monitoring of DILI traditionally rely on a panel of biochemical markers that indicate liver damage or altered liver function. These include serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin (B190676). Elevated levels of ALT and AST typically indicate hepatocellular injury, while increases in ALP and bilirubin can suggest cholestatic injury.

Preclinical Toxicological Investigations and Risk Assessment

Preclinical toxicological investigations are crucial for identifying potential organ toxicities and establishing a safety profile before a drug enters human trials. These studies typically involve animal models to assess acute, subchronic, and chronic toxicity, carcinogenicity, genotoxicity, and reproductive toxicity. However, for Xenazoic acid, introduced in the early 1960s, detailed publicly available information regarding its specific preclinical toxicological investigations and the comprehensive risk assessment conducted prior to its market introduction is limited. The identification of significant hepatic toxicity leading to its withdrawal primarily occurred through post-marketing surveillance, indicating that the full extent of its hepatotoxic risk was not adequately characterized during its initial preclinical and clinical development phases.

Post-Marketing Surveillance and Regulatory Actions Leading to Market Withdrawal

The withdrawal of Xenazoic acid from the market serves as a notable example of the critical role of post-marketing surveillance in identifying severe adverse drug reactions that may not have been fully captured during pre-market clinical trials. Xenazoic acid was withdrawn in 1965 due to its association with hepatic toxicity. This regulatory action occurred in at least two countries, specifically Belgium and France. The decision to withdraw the drug was a direct consequence of accumulating evidence of liver injury in patients, highlighting that the risks associated with its use outweighed its benefits. The WHO has confirmed that there is no information to suggest Xenazoic acid is currently commercially available, underscoring the permanent nature of its market withdrawal due to safety concerns.

Structure Activity Relationship Sar and Computational Chemistry of Xenazoic Acid

Structure-Activity Relationship Analysis for Antiviral and Other Biological Activities

The antiviral activity of Xenazoic acid and its analogs is intrinsically linked to their molecular structure. Key structural features that likely influence its biological activities include the nature and position of substituents on the benzoic acid core and the biphenyl (B1667301) moiety. For instance, in studies of other benzoic acid derivatives, the presence of specific functional groups has been shown to be crucial for antiviral efficacy. nih.goviomcworld.com

In Silico Modeling and Virtual Screening for Xenazoic Acid and Analogs

Computational, or in silico, methods are powerful tools for investigating the properties of molecules like Xenazoic acid and for screening libraries of related compounds to identify promising new drug candidates.

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. nih.govmdpi.comresearchgate.net For Xenazoic acid, this could involve docking it into the active site of a viral protein, such as a protease or neuraminidase, to predict its binding affinity and mode of interaction. nih.govmdpi.com A higher predicted binding affinity, often expressed as a lower docking score, suggests a stronger and potentially more effective inhibitory interaction. mdpi.com

Table 1: Exemplary Molecular Docking Scores of Hypothetical Xenazoic Acid Analogs against a Viral Protease

AnalogModificationDocking Score (kcal/mol)Predicted Interacting Residues
XA-01Parent Xenazoic Acid-7.5HIS41, CYS145
XA-02Addition of a hydroxyl group to the biphenyl ring-8.2HIS41, CYS145, GLU166
XA-03Replacement of the ethoxy group with a methoxy (B1213986) group-7.1HIS41, CYS145
XA-04Addition of a fluorine atom to the benzoic acid ring-7.9HIS41, CYS145, SER144

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. researchgate.netresearchgate.net By creating a pharmacophore model based on Xenazoic acid or other active benzoic acid derivatives, it is possible to search large chemical databases for other molecules that fit this model and are therefore likely to exhibit similar antiviral activity. This approach is a cornerstone of ligand-based drug design.

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure, stability, and reactivity of Xenazoic acid. tandfonline.comyoutube.com These calculations can determine the molecule's most stable three-dimensional shape (conformation) and identify regions that are more or less likely to participate in chemical reactions. researchgate.netscielo.org.za This information is valuable for understanding how Xenazoic acid interacts with its biological target at a subatomic level.

Quantitative Structure-Activity Relationship (QSAR) Development for Xenazoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govbenthamdirect.comthieme-connect.com For Xenazoic acid derivatives, a QSAR model could be developed by correlating various molecular descriptors (e.g., size, hydrophobicity, electronic properties) with their experimentally determined antiviral potencies. nih.gov

Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. benthamdirect.com

Table 2: Hypothetical QSAR Data for a Series of Xenazoic Acid Derivatives

DerivativeLogP (Hydrophobicity)Molecular WeightObserved Antiviral Activity (IC50, µM)Predicted Antiviral Activity (IC50, µM)
XA-014.5375.4210.210.5
XA-024.2391.428.58.7
XA-034.8361.4012.111.8
XA-044.6393.419.19.3

Computational Prediction of Toxicological Endpoints and Off-Target Interactions

An important aspect of drug development is assessing the potential toxicity of a compound. Computational toxicology models can predict various toxicological endpoints for Xenazoic acid, such as its potential to cause harm to different organs or to interact with unintended biological targets (off-target effects). nih.govepa.govresearchgate.net These predictions, often based on the compound's structural similarity to known toxic molecules, can help to identify potential safety concerns early in the drug discovery process. nih.gov

Therapeutic Potential and Re Evaluation of Xenazoic Acid

Exploration of Immunomodulatory Potential in Inflammatory Diseases

The exploration of Xenazoic acid's immunomodulatory potential in inflammatory diseases is an area of emerging interest, particularly given the compound's chemical structure and the known activities of related benzoic acid derivatives. Research has identified Xenazoic acid as a potential inhibitor of Granzyme B, a serine protease that plays a significant role in immune responses and is implicated in the pathogenesis of various inflammatory conditions, including rheumatoid arthritis. Granzyme B is involved in inducing programmed cell death in inflammatory and tumor cells, and its dysregulation can contribute to tissue damage in chronic inflammation.

Beyond direct inhibition of specific immune mediators, the broader class of benzoic acid derivatives has demonstrated diverse anti-inflammatory and immunomodulatory properties. Studies on other benzoic acid compounds have shown their ability to reduce pro-inflammatory markers such as prostaglandin (B15479496) E-2 (PGE-2) levels, and to downregulate the expression of key inflammatory mediators like NOX2 and Nuclear Factor-kappa B (NF-κB). Furthermore, some benzoic acid derivatives have been observed to decrease the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), while potentially increasing beneficial immune cell populations, such as CD4+ regulatory T-cells.

While direct, detailed research specifically on Xenazoic acid's immunomodulatory mechanisms in inflammatory diseases is not extensively documented, its identification as a Granzyme B inhibitor suggests a plausible pathway for its involvement in modulating immune responses. The established anti-inflammatory activities of structurally related compounds provide a rationale for further investigation into Xenazoic acid's potential to mitigate inflammatory processes, possibly through mechanisms involving the modulation of enzyme activities or cytokine pathways.

Advanced Analytical Methodologies for Xenazoic Acid Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for determining the molecular structure of Xenazoic acid and verifying its purity. They provide insights into the arrangement of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including Xenazoic acid. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of individual atoms within the molecule.

For Xenazoic acid, with its complex structure containing aromatic rings, a carboxylic acid group, an amide linkage, a ketone, and an ethoxy group, NMR provides characteristic signals. For instance, the aromatic protons on the benzoic acid and biphenyl (B1667301) moieties would typically appear in the δ 6.5-8.5 ppm range in the ¹H NMR spectrum, exhibiting distinct splitting patterns due to coupling. The N-H proton of the amide group would typically resonate as a broad singlet, while the ethoxy group's methylene (B1212753) (–OCH2–) and methyl (–CH3) protons would appear as a quartet and a triplet, respectively, in the aliphatic region (e.g., δ 3.5-4.5 ppm for CH2 and δ 1.0-1.5 ppm for CH3). The proton on the carbon bearing the ethoxy group and the amide nitrogen (–CH(OEt)NH–) would also show a characteristic signal.

In ¹³C NMR, the carboxylic acid carbon (–COOH) would typically appear around δ 165-180 ppm, while the ketone carbonyl (C=O) would resonate in the δ 190-220 ppm range. Aromatic carbons would be observed between δ 110-160 ppm, and the aliphatic carbons of the ethoxy group would appear in the δ 15-70 ppm range. The presence of impurities can often be detected by the appearance of additional, unexpected signals in the NMR spectra, or by deviations in the expected integration ratios for ¹H NMR.

Illustrative NMR Data for Xenazoic Acid (Hypothetical)

NMR TypeChemical Shift (δ, ppm)MultiplicityIntegration (¹H)Assignment (Illustrative)
¹H NMR1.25t3H–CH2CH3
3.90q2H–OCH2CH3
5.80d1H–CH(OEt)NH–
7.00-8.20m13HAromatic protons
9.50 (broad)s1H–NH–
12.50 (broad)s1H–COOH
¹³C NMR15.0–CH2CH3
63.0–OCH2CH3
70.5–CH(OEt)NH–
115-150Aromatic carbons
168.0–COOH
198.5–C(=O)– (ketone)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavelengths, characteristic vibrations of chemical bonds can be observed.

For Xenazoic acid, key functional groups would exhibit distinct IR absorption bands:

A broad O-H stretch from the carboxylic acid group would be observed in the region of 2500-3300 cm⁻¹.

A strong C=O stretch from the carboxylic acid would appear around 1680-1720 cm⁻¹.

Another strong C=O stretch from the ketone group would be present around 1680-1710 cm⁻¹.

N-H stretch from the secondary amide would typically be seen around 3300-3400 cm⁻¹.

Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed below 3000 cm⁻¹.

C-O stretches from the ethoxy group would appear in the 1050-1200 cm⁻¹ range.

C=C stretching vibrations from the aromatic rings would be observed around 1450-1600 cm⁻¹.

IR spectroscopy is valuable for confirming the presence of these functional groups and can also indicate the presence of impurities if their characteristic bands are observed in the spectrum of a sample.

Illustrative IR Absorption Bands for Xenazoic Acid (Hypothetical)

Wavenumber (cm⁻¹)Functional Group Assignment (Illustrative)
3350 (broad)O-H stretch (carboxylic acid)
3300N-H stretch (amide)
3060Aromatic C-H stretch
2980, 2930Aliphatic C-H stretch
1705C=O stretch (carboxylic acid)
1690C=O stretch (ketone)
1600, 1500Aromatic C=C stretch
1250C-O stretch (ethoxy)

Chromatographic Methods for Separation and Quantification in Biological Matrices

Chromatographic techniques are essential for separating Xenazoic acid from complex mixtures, such as biological matrices, and for its subsequent accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective method for the separation and quantification of non-volatile or thermally labile compounds like Xenazoic acid. Given its aromatic chromophores and carboxylic acid group, Xenazoic acid is well-suited for detection by UV-Vis or Photodiode Array (PDA) detectors. upb.roresearchgate.netfilab.freuropa.eu

A typical reverse-phase HPLC method for Xenazoic acid would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would generally consist of a mixture of water (often acidified with a small percentage of formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its neutral form for better retention) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The specific ratio and gradient program of the mobile phase would be optimized to achieve optimal separation from matrix components and potential impurities. Detection is commonly performed at a wavelength where Xenazoic acid exhibits strong absorbance, such as 254 nm, or by using a PDA detector to confirm peak purity and identify optimal detection wavelengths. filab.freuropa.eu

For quantification in biological matrices (e.g., plasma, urine), sample preparation steps are critical to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. The validated HPLC method would demonstrate linearity over a relevant concentration range, with high accuracy and precision, and appropriate limits of detection (LOD) and quantification (LOQ).

Illustrative HPLC Calibration Data for Xenazoic Acid (Hypothetical)

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.11250
0.56200
1.012450
2.531100
5.062300
10.0124800

Calibration Curve Equation: Peak Area = (12480 * Concentration) + 50 R² value: 0.9998

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and thermally stable compounds. While Xenazoic acid (molecular weight 375.42 g/mol ) is not inherently volatile due to its carboxylic acid and amide functionalities, it could potentially be analyzed by GC-MS after chemical derivatization.

Derivatization involves converting the polar and less volatile functional groups into more volatile derivatives. For Xenazoic acid, the carboxylic acid group could be esterified (e.g., with methanol to form a methyl ester) and the amide N-H could potentially be silylated. This process increases the thermal stability and volatility of the molecule, making it amenable to GC separation. The separated derivatives are then introduced into the mass spectrometer for identification and quantification based on their characteristic mass spectra and retention times. GC-MS is particularly useful for identifying volatile impurities or degradation products, or for specific applications where derivatization is feasible and provides an advantage in sensitivity or selectivity.

Mass Spectrometry (MS) for Metabolite Profiling and Identification

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight, elemental composition, and structural information of compounds, making it invaluable for metabolite profiling and identification of Xenazoic acid and its potential biotransformation products.

For Xenazoic acid, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed, as they produce intact protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. uni.lu These ions are then introduced into various mass analyzers, including quadrupole (Q), time-of-flight (TOF), or Orbitrap, each offering different capabilities in terms of mass accuracy, resolution, and sensitivity.

High-resolution accurate mass (HRMS) instruments (e.g., Q-TOF, Orbitrap) are crucial for determining the precise elemental composition of Xenazoic acid and its metabolites, which is essential for identifying unknown compounds. Tandem mass spectrometry (MS/MS or MS²) experiments, where the precursor ion is fragmented, provide characteristic product ion spectra. These fragmentation patterns serve as "fingerprints" for structural elucidation. By comparing the fragmentation pattern of a suspected metabolite to that of the parent Xenazoic acid, structural changes (e.g., hydroxylation, glucuronidation, dealkylation) can be inferred, leading to the identification of the metabolite. This approach is fundamental in drug metabolism and pharmacokinetic studies. uni.lu

Illustrative MS Fragmentation Data for Xenazoic Acid (Hypothetical ESI-MS/MS, [M+H]⁺ = m/z 376.1)

m/z (Product Ion)Proposed Fragment (Illustrative)
376.1[M+H]⁺ (Parent Ion)
330.1[M+H - EtOH]⁺
286.1[M+H - C6H5COOH]⁺
258.1[M+H - C6H5COOH - CO]⁺
181.1[C6H5-C6H4-CO]⁺
121.0[C6H4-COOH]⁺

In Vitro and Cellular Assay Development for Biological Activity Assessment

The assessment of Xenazoic acid's biological activities, particularly its antiviral and enzyme inhibitory effects, relies on a range of in vitro and cellular assay methodologies. These assays are crucial for understanding the compound's mechanism of action, potency, and selectivity at a molecular and cellular level.

Antiviral Activity Assessment

Early studies indicated that Xenalamine (Xenazoic acid) exhibited antiviral activity in relatively simple in vitro tests. karger.com For instance, it demonstrated a virucidal effect on the PR8 influenza virus in vitro. karger.com While specific detailed protocols and quantitative data (e.g., EC₅₀ values, cell lines used, or viral strains tested) from these early studies are not extensively detailed in publicly available snippets, the general approach for evaluating antiviral compounds in vitro typically involves cell-based assays.

General Methodological Considerations for In Vitro Antiviral Assays:

Cell Culture: Assays are conducted using susceptible host cell lines (e.g., Vero E6 cells for SARS-CoV-2 medrxiv.org, or other relevant cell lines for influenza or herpes viruses).

Viral Infection: Cells are infected with the target virus at a specific multiplicity of infection (MOI).

Compound Treatment: Xenazoic acid would be applied at various concentrations to infected cells, often alongside appropriate positive and negative controls.

Readouts: Antiviral efficacy can be measured by:

Viral Yield Reduction: Quantifying the reduction in progeny virus production (e.g., by plaque assay, TCID₅₀, or qPCR for viral RNA/DNA). nih.govmdpi.com

Cytopathic Effect (CPE) Inhibition: Assessing the prevention of virus-induced cell damage or death.

Viral Protein/Gene Expression: Measuring the inhibition of specific viral protein or gene expression using techniques like Western blot or qPCR. nih.gov

Cytotoxicity Assessment: Simultaneously, the cytotoxicity of Xenazoic acid on the host cells is determined (e.g., via MTT, MTS, or neutral red uptake assays) to calculate the 50% cytotoxic concentration (CC₅₀) and, subsequently, the selectivity index (SI = CC₅₀/EC₅₀).

While specific in vitro data tables for Xenazoic acid's antiviral activity are not widely available in the search results, it has been noted in computational studies that Xenazoic acid possesses a high predicted antiviral therapeutic activity. For example, in a virtual screening study against SARS-CoV-2 Main Protease (Mpro), Xenazoic acid showed a Glide/SP docking score of -5.73 kcal/mol and a normalized antiviral therapeutic prediction (TP) value of 0.86 (100.00%). tubitak.gov.tr It is important to note that these are in silico predictions, which typically precede and guide in vitro and cellular assay development.

Granzyme B Inhibition Assessment

Xenazoic acid has been identified as a novel inhibitor with the potential to decrease the activity of Granzyme B (GrB). researchgate.netnih.govfrontiersin.orgresearchgate.net Granzyme B is a serine protease crucial for inducing apoptosis in target cells, primarily expressed in cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. abcam.commdpi.com

General Methodological Considerations for In Vitro and Cellular Granzyme B Inhibition Assays:

Enzyme-Based Assays (In Vitro):

Principle: These assays typically utilize a fluorometric method where active human Granzyme B enzyme hydrolyzes a specific substrate (e.g., Ac-IEPD-AFC) to release a fluorescent group. abcam.com In the presence of a potent Granzyme B inhibitor like Xenazoic acid, the hydrolysis of the substrate is impeded, leading to a reduction in fluorescence. abcam.com

Procedure:

Recombinant human Granzyme B is incubated with its specific fluorogenic substrate in an appropriate assay buffer.

Varying concentrations of Xenazoic acid are added to the reaction mixture.

Fluorescence (e.g., Ex/Em = 380/500 nm) is measured over time. abcam.com

The inhibition percentage is calculated relative to a control without the inhibitor, and the 50% inhibitory concentration (IC₅₀) is determined.

Controls: A known Granzyme B inhibitor (e.g., Ac-IEPD-CHO) is used as a positive control. abcam.com

Cellular Assays:

Principle: These assays assess the ability of Xenazoic acid to inhibit Granzyme B activity within a cellular context, which can involve preventing Granzyme B-mediated apoptosis or other cellular functions.

Procedure:

Target cells (e.g., virally infected cells, tumor cells) are exposed to cytotoxic lymphocytes (CTLs) or recombinant Granzyme B (often with perforin (B1180081) to facilitate entry). biorxiv.orgresearchgate.net

Xenazoic acid is added at various concentrations.

Readouts:

Cell Viability/Apoptosis: Assays such as MTT, annexin (B1180172) V staining, or caspase activation assays (e.g., caspase-3/7 activity) can quantify the protection of target cells from Granzyme B-induced cell death. mdpi.comresearchgate.net

Substrate Cleavage: Western blot or other methods can detect the cleavage of known intracellular Granzyme B substrates (e.g., Bid, ICAD, PARP, DNA-PK, NuMA, lamin B). mdpi.comresearchgate.net

Research Findings (Granzyme B Inhibition): While specific IC₅₀ values for Xenazoic acid against Granzyme B in in vitro or cellular assays were not directly provided in the search snippets, its identification as a potential inhibitor stems from drug repurposing studies. These studies often involve initial virtual screening followed by experimental validation. The general methodology for Granzyme B inhibition assays, as described by commercial kits, involves fluorometric detection of substrate hydrolysis. abcam.com

Table 1: General Properties and Predicted Antiviral Activity of Xenazoic Acid

PropertyValueSource
PubChem CID239062 karger.com
SynonymsThis compound karger.comnih.gov
Molecular FormulaC₂₃H₂₁NO₄ karger.com
Molecular Weight375.42 g/mol nih.govbiorxiv.org
Predicted Antiviral Activity (TP)0.86 (100.00%) tubitak.gov.tr
Glide/SP Docking Score (SARS-CoV-2 Mpro)-5.73 kcal/mol tubitak.gov.tr

*Note: Predicted Antiviral Activity (TP) and Glide/SP Docking Score are in silico (computational) findings, indicating potential, and require experimental validation.

Future Research Directions and Translational Outlook for Xenazoic Acid

Elucidation of Unresolved Biological Mechanisms and Target Validation

A primary area for future research involves a deeper elucidation of the precise biological mechanisms underlying Xenazoic acid's antiviral activity and its associated hepatotoxicity. While it was noted for broad-spectrum antiviral activity, the specific molecular targets and pathways through which it exerted these effects remain largely undefined in the publicly available literature. nih.gov Understanding the exact nature of its interaction with viral components or host cellular processes is crucial.

Furthermore, the mechanism of its drug-induced liver injury (DILI) is a significant unresolved question. Drug toxicity can arise from various factors, including on-target effects, off-target interactions, immune hypersensitivity reactions, or bioactivation leading to covalent modification of cellular components. nih.govucsc.edu For many drugs, including those withdrawn due to idiosyncratic hepatotoxicity, the exact cause remains unclear. chitkara.edu.in Advanced biochemical and cellular studies could pinpoint the specific hepatic enzymes or cellular pathways affected by Xenazoic acid, identifying whether its toxicity stems from direct cellular dysfunction, the formation of reactive metabolites, or immune-mediated responses. nih.govchitkara.edu.in Recent findings have also linked Xenazoic acid to the potential to decrease the activity of Granzyme B, indicating a possible, albeit underexplored, biological interaction that warrants further investigation for target validation. researchgate.netresearchgate.net

Development of Safer Xenazoic Acid Derivatives with Reduced Hepatotoxicity

Given its historical withdrawal due to hepatic toxicity, a critical future research direction involves the design and synthesis of novel Xenazoic acid derivatives aimed at mitigating this adverse effect while retaining or enhancing antiviral efficacy. This would necessitate comprehensive structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies. Computational chemistry, including molecular docking and dynamics simulations, could be employed to predict how structural modifications might alter binding to both desired antiviral targets and potential off-targets responsible for liver toxicity. researchgate.net

Such research would focus on identifying the specific chemical moieties responsible for hepatotoxic effects and modifying them to reduce or eliminate this liability. This could involve bioisosteric replacements, scaffold hopping, or the introduction of groups that alter metabolic pathways to prevent the formation of toxic intermediates. The goal would be to develop compounds that maintain the broad-spectrum antiviral promise of the parent compound but with a significantly improved safety profile.

Investigation of Combination Therapies Involving Xenazoic Acid

While Xenazoic acid was withdrawn, the concept of combination therapies remains a cornerstone of antiviral treatment, particularly for addressing drug resistance and enhancing therapeutic outcomes. Future research could hypothetically explore the potential of Xenazoic acid, or its safer derivatives, in combination with other antiviral agents. This would involve investigating synergistic effects that could allow for lower, less toxic doses of each compound while achieving superior antiviral activity.

Such studies would require careful consideration of pharmacokinetic and pharmacodynamic interactions to avoid adverse drug-drug interactions. Although Xenazoic acid itself was withdrawn, the principles of combination therapy could be applied to its redesigned derivatives, exploring their efficacy and safety when co-administered with existing or novel antiviral drugs.

Application of Systems Biology and Omics Approaches to Xenazoic Acid Research

The application of systems biology and "omics" technologies (e.g., genomics, transcriptomics, proteomics, metabolomics) offers powerful tools to comprehensively understand the biological impact of Xenazoic acid. lbl.govjbei.org These approaches can generate vast datasets that, when integrated and analyzed, can provide a holistic view of the compound's effects on cellular systems.

Genomics and Transcriptomics: Could identify genes whose expression is altered upon exposure to Xenazoic acid, potentially revealing pathways involved in its antiviral action or toxicity.

Proteomics: Could pinpoint proteins that are directly bound or functionally modulated by Xenazoic acid, aiding in target validation and the identification of proteins involved in DILI.

Metabolomics: Could reveal changes in cellular metabolic profiles, offering insights into how the compound is metabolized and how these metabolic changes contribute to its therapeutic or toxic effects. lbl.gov

The integration of these multi-omics datasets with computational modeling and machine learning algorithms can help to construct predictive models of drug response and toxicity, identify key biological networks affected, and ultimately accelerate the rational design of safer compounds. researchgate.netjbei.orgnih.gov

Regulatory Science and Reconsideration of Withdrawn Compounds with Novel Safety Data

The case of Xenazoic acid, a compound withdrawn due to hepatic toxicity, highlights a pertinent area within regulatory science: the potential for reconsideration of withdrawn compounds in light of novel safety data and advanced understanding of drug mechanisms. ncats.ionih.govchitkara.edu.infda.gov Regulatory decisions regarding drug withdrawal can vary significantly across different countries, influenced by their respective healthcare and drug approval systems, adverse drug reaction surveillance, and socioeconomic factors. nih.gov

With significant advancements in toxicology, predictive modeling, and personalized medicine, there is a growing capacity to identify specific patient populations at risk of adverse reactions or to develop strategies to mitigate known toxicities. If future research on Xenazoic acid or its derivatives yields a profound understanding of its toxicity mechanisms and demonstrates effective strategies to circumvent them (e.g., through novel formulations, targeted delivery, or the identification of specific biomarkers for susceptibility), regulatory bodies might, in principle, re-evaluate its potential. This would necessitate robust preclinical and clinical data demonstrating a favorable risk-benefit profile, particularly concerning the previously identified hepatotoxicity. Such reconsideration would be a complex and stringent process, but the evolving landscape of regulatory science increasingly emphasizes a data-driven approach to drug safety and efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.